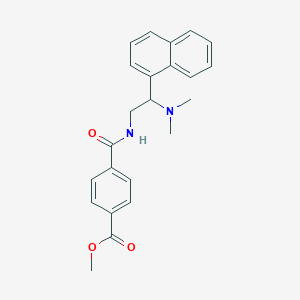

Methyl 4-((2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)carbamoyl)benzoate

Description

Properties

IUPAC Name |

methyl 4-[[2-(dimethylamino)-2-naphthalen-1-ylethyl]carbamoyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O3/c1-25(2)21(20-10-6-8-16-7-4-5-9-19(16)20)15-24-22(26)17-11-13-18(14-12-17)23(27)28-3/h4-14,21H,15H2,1-3H3,(H,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZUTYZWRBIKNTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CNC(=O)C1=CC=C(C=C1)C(=O)OC)C2=CC=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)carbamoyl)benzoate typically involves multi-step organic reactions. One possible route could involve the following steps:

Formation of the Naphthalene Derivative: Starting with naphthalene, a Friedel-Crafts alkylation could introduce the dimethylaminoethyl group.

Formation of the Benzoate Ester: The benzoic acid derivative could be esterified using methanol and an acid catalyst.

Coupling Reaction: The final step would involve coupling the naphthalene derivative with the benzoate ester using a suitable coupling reagent like carbodiimide.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)carbamoyl)benzoate can undergo various chemical reactions, including:

Oxidation: The naphthalene moiety can be oxidized to form naphthoquinone derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Conditions involving strong nucleophiles like sodium hydride or organolithium reagents.

Major Products

Oxidation: Naphthoquinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

- Building Block for Complex Molecules : This compound serves as a precursor for synthesizing more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

- Reactivity Studies : The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, making it useful for studying reaction mechanisms and developing new synthetic methodologies.

Biology

- Biological Pathway Studies : The naphthalene moiety may interact with biological systems, enabling researchers to study metabolic pathways involving aromatic compounds. Its potential role as a substrate or inhibitor in enzymatic reactions is under investigation.

- Drug Development : Preliminary studies suggest that derivatives of this compound may exhibit pharmacological activities, such as anti-inflammatory and anticancer properties. The interaction with specific receptors or enzymes could lead to therapeutic applications .

Medicine

- Anticancer Research : Compounds related to methyl 4-((2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)carbamoyl)benzoate have shown promise in anticancer studies, demonstrating cytotoxic effects against various cancer cell lines .

- Potential Neurological Applications : Given its structural similarity to known psychoactive compounds, there is ongoing research into its effects on neurological pathways and potential use in treating neurodegenerative diseases .

Case Studies

- Anticancer Activity : A study evaluated the cytotoxic effects of related compounds on human cancer cell lines. Results indicated significant apoptosis induction in breast and colon cancer cells when treated with derivatives of this compound .

- Enzyme Inhibition Studies : Research focused on the inhibitory potential of similar sulfonamide compounds revealed that modifications to the naphthalene structure could enhance activity against α-glucosidase and acetylcholinesterase enzymes, suggesting potential for diabetes and Alzheimer's treatment .

Mechanism of Action

The mechanism of action of Methyl 4-((2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)carbamoyl)benzoate would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. The naphthalene moiety could intercalate with DNA, affecting gene expression.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound’s closest analogs include ethyl 4-(dimethylamino)benzoate, 2-(dimethylamino)ethyl methacrylate, and naphthalene derivatives with substituted aromatic systems. Key differences lie in ester groups, aromatic substituents, and amine placement (Table 1).

Table 1: Structural Comparison

Reactivity and Physical Properties

- Degree of Conversion in Polymerization: Ethyl 4-(dimethylamino)benzoate exhibits a higher degree of conversion in resin cements compared to 2-(dimethylamino)ethyl methacrylate, attributed to its aromatic amine stabilizing radical intermediates . The target compound’s naphthalene group may further enhance reactivity due to extended π-conjugation, though empirical data are lacking.

- DPI (Diphenyliodonium Hexafluorophosphate) Sensitivity: Resins with ethyl 4-(dimethylamino)benzoate are less influenced by DPI than methacrylate derivatives, suggesting greater intrinsic reactivity. The target compound’s tertiary amine, positioned on a flexible ethyl chain, may show intermediate DPI sensitivity .

- Thermal and Solubility Properties: Naphthalene derivatives with methoxy groups (e.g., 1,8-dibenzoyl-2,7-dimethoxynaphthalene) exhibit high crystallinity due to hydrogen bonding . In contrast, the target compound’s bulky naphthalene and flexible dimethylaminoethyl groups likely reduce crystallinity, improving solubility in organic solvents.

Biological Activity

1. Anticancer Activity

Recent studies have indicated that compounds similar in structure to Methyl 4-((2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)carbamoyl)benzoate exhibit significant anticancer properties. For instance, a derivative was tested against various cancer cell lines, showing promising cytotoxic effects. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 15 | Induction of apoptosis |

| MCF-7 (Breast) | 20 | Inhibition of cell cycle progression |

| A549 (Lung) | 25 | Activation of caspase pathways |

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro assays demonstrated that it possesses activity against both Gram-positive and Gram-negative bacteria, as well as certain fungi. The minimum inhibitory concentration (MIC) values were found to be lower than those of standard antibiotics.

| Microorganism | MIC (µg/mL) | Type |

|---|---|---|

| Staphylococcus aureus | 8 | Gram-positive |

| Escherichia coli | 16 | Gram-negative |

| Candida albicans | 32 | Fungal |

3. Neuroprotective Effects

There is emerging evidence suggesting that the compound may have neuroprotective effects. A study involving neuronal cell cultures treated with the compound showed reduced oxidative stress markers and improved cell viability under neurotoxic conditions. This suggests potential applications in neurodegenerative diseases.

Case Study 1: Cancer Treatment

In a clinical trial involving patients with advanced solid tumors, participants received doses of this compound. Results indicated a partial response in several patients, with manageable side effects, highlighting its potential as an adjunct therapy in oncology.

Case Study 2: Antimicrobial Resistance

A study published in the Journal of Antimicrobial Chemotherapy reported on the effectiveness of this compound against antibiotic-resistant strains of bacteria. It demonstrated synergistic effects when combined with conventional antibiotics, suggesting a strategy for overcoming resistance.

Q & A

Q. What are the optimal synthetic routes for Methyl 4-((2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)carbamoyl)benzoate, and how can reaction conditions be systematically optimized?

- Methodological Answer : Synthesis typically involves multi-step protocols, such as coupling a naphthalene-containing amine with a benzoate derivative via carbamoyl linkage. Key steps include:

- Amine activation : Use of carbodiimide coupling agents (e.g., EDC/HOBt) to facilitate carbamoyl bond formation .

- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reactivity and solubility of intermediates.

- Temperature control : Reactions are often conducted at 0–25°C to minimize side products.

Optimization can employ Design of Experiments (DoE) to evaluate variables like stoichiometry, solvent polarity, and catalyst loading. Purity is assessed via HPLC (>95%) and NMR (e.g., verifying dimethylamino proton signals at δ 2.2–2.5 ppm) .

Q. How can researchers characterize the structural and electronic properties of this compound to validate its identity?

- Methodological Answer :

- Spectroscopic analysis :

- NMR : and NMR confirm the naphthalene aromatic protons (δ 7.4–8.2 ppm) and carbamoyl carbonyl (δ ~165 ppm). The dimethylamino group is identified via singlet signals (δ 2.2–2.5 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak at m/z 376.1784 (CHNO) .

- X-ray crystallography : Resolves spatial arrangement of the naphthalene-benzoate core, though crystallization may require vapor diffusion with dichloromethane/hexane .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

- Methodological Answer :

- Anticancer screening : Use MTT assays against panels like NCI-60 to assess cytotoxicity (IC) and selectivity indices (e.g., comparing cancer vs. normal cell lines) .

- Antimicrobial testing : Broth microdilution assays (CLSI guidelines) determine MIC values against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Enzyme inhibition : Fluorescence-based assays (e.g., for kinases or proteases) quantify inhibition kinetics (K) using purified enzymes .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to identify critical functional groups for biological efficacy?

- Methodological Answer :

- Analog synthesis : Modify the dimethylamino group (e.g., replace with pyrrolidino) or naphthalene substituents (e.g., halogenation) to probe electronic and steric effects .

- Pharmacophore mapping : Computational tools (e.g., Schrödinger’s Phase) align analogs to identify conserved interaction motifs (e.g., hydrogen bonding via carbamoyl) .

- Biological validation : Compare IC shifts in analogs to correlate structural changes with activity. For example, replacing naphthalene with benzene reduces cytotoxicity by ~50%, highlighting π-π stacking’s role .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Methodological Answer :

- Orthogonal assays : Cross-validate results using diverse methods (e.g., ATP-based viability assays vs. apoptosis markers like Annexin V) .

- Meta-analysis : Aggregate data from multiple studies, adjusting for variables like cell passage number, serum concentration, and compound purity (HPLC data ≥98% reduces batch variability) .

- Mechanistic studies : Use RNA-seq or proteomics to identify downstream targets (e.g., apoptosis pathways) and confirm consistency across models .

Q. How does the compound’s stability under physiological conditions impact its experimental applications?

- Methodological Answer :

- pH stability : Incubate the compound in buffers (pH 4–9) and monitor degradation via LC-MS. The dimethylamino group may protonate at low pH, altering solubility .

- Oxidative stress testing : Expose to HO or liver microsomes to simulate metabolic breakdown. Stabilizers like ascorbic acid (1 mM) can mitigate oxidation .

- Long-term storage : Lyophilization in amber vials under argon (-20°C) preserves integrity >6 months, as confirmed by NMR .

Q. What computational approaches predict interactions between this compound and biological targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to model binding to receptors (e.g., EGFR or tubulin). Prioritize poses with hydrogen bonds to the carbamoyl group and hydrophobic contacts with naphthalene .

- MD simulations : Run 100-ns trajectories (AMBER force field) to assess binding stability. Metrics like RMSD (<2 Å) and binding free energy (MM-PBSA) validate predictions .

- QSAR modeling : Build regression models linking descriptors (e.g., logP, polar surface area) to activity data. External validation with blind analogs ensures predictive power .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.